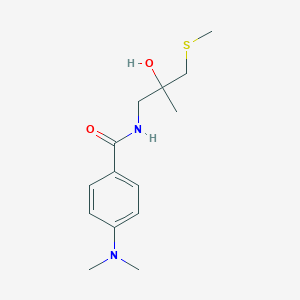![molecular formula C19H16ClNO3S B2958494 N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide CAS No. 339098-32-7](/img/structure/B2958494.png)
N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied due to its potential as an anticancer drug. It was first synthesized by Bayer AG in 1999 and has since undergone numerous clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Antimicrobial Activity
Research has explored the antimicrobial properties of related compounds, suggesting potential applications in developing new antimicrobial agents. For example, a study on clubbed quinazolinone and 4-thiazolidinone compounds demonstrated significant in vitro antibacterial and antifungal activities, offering insights into the structural basis for antimicrobial efficacy (Desai, Dodiya, & Shihora, 2011).
Reactivity and Derivative Synthesis
Another aspect of research focuses on the synthesis of novel heterocyclic compounds derived from related structures, investigating their reactivity and potential applications in medicinal chemistry. This includes the exploration of lipase and α-glucosidase inhibition, highlighting the therapeutic potential of these derivatives (Bekircan, Ülker, & Menteşe, 2015).
Structural Analysis and Molecular Properties
Studies have also delved into the molecular and structural characterization of related compounds, examining their electronic, nonlinear optical properties, and spectroscopic analysis. This research provides a foundational understanding of the compounds' physical and chemical properties, essential for further applications in materials science and chemical synthesis (Beytur & Avinca, 2021).
Potential in Material Science
The investigation into the electrochemical polymerization of terthiophene derivatives carrying aromatic substituents, including those related to the compound of interest, suggests applications in material science. This includes the development of conductive polymers with specific electronic properties, influenced by the nature of the substituents (Visy, Lukkari, & Kankare, 1994).
properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-23-16-8-2-13(3-9-16)12-24-17-10-11-25-18(17)19(22)21-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLACUGYFGVWKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2958411.png)
![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)




![1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole](/img/structure/B2958425.png)





![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
